N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
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Overview
Description
N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety, a pyrrolidinone ring, and a sulfonyl acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Dihydrobenzo Dioxin Moiety: Starting with 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a series of reactions involving the appropriate amines and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing side reactions. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the sulfonyl or acetamide groups with the nucleophile .
Scientific Research Applications
N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as lipoxygenase and carbonic anhydrase by binding to their active sites and preventing substrate access.
Antibacterial Activity: It inhibits bacterial growth by blocking the folate synthesis pathway, which is essential for bacterial DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzenesulfonamides: These compounds share the dihydrobenzo dioxin and sulfonamide moieties and exhibit similar antibacterial and enzyme inhibition properties.
(E)-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: This compound also contains the dihydrobenzo dioxin moiety and is used in similar applications.
Uniqueness
N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential antibacterial activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-13(26)24-33(29,30)17-5-2-14(3-6-17)22-21(28)23-15-10-20(27)25(12-15)16-4-7-18-19(11-16)32-9-8-31-18/h2-7,11,15H,8-10,12H2,1H3,(H,24,26)(H2,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSTWOFRFJHWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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